molecular formula C7H7NS B13113599 2-(4-Methylthiophen-2-yl)acetonitrile

2-(4-Methylthiophen-2-yl)acetonitrile

Cat. No.: B13113599
M. Wt: 137.20 g/mol
InChI Key: JNSBBJZUNORAII-UHFFFAOYSA-N
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Description

2-(4-Methylthiophen-2-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of 2-(4-Methylthiophen-2-yl)acetonitrile typically involves the reaction of 4-methylthiophene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of 4-methylthiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

2-(4-Methylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(4-Methylthiophen-2-yl)acetonitrile can be compared with other thiophene derivatives such as:

These comparisons highlight the unique properties and applications of this compound in various fields of research.

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2-(4-methylthiophen-2-yl)acetonitrile

InChI

InChI=1S/C7H7NS/c1-6-4-7(2-3-8)9-5-6/h4-5H,2H2,1H3

InChI Key

JNSBBJZUNORAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CC#N

Origin of Product

United States

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